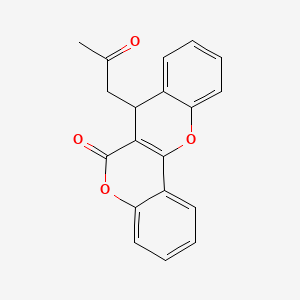
7-(2-Oxopropyl)-6H,7H-(1)benzopyrano(4,3-b)(1)benzopyran-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Oxopropyl)-6H,7H-(1)benzopyrano(4,3-b)(1)benzopyran-6-one is a complex organic compound that belongs to the class of benzopyran derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Oxopropyl)-6H,7H-(1)benzopyrano(4,3-b)(1)benzopyran-6-one typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common methods include:
Cyclization Reactions: Utilizing precursors that undergo cyclization to form the benzopyran core.
Aldol Condensation: This reaction can be used to introduce the oxopropyl group.
Oxidation and Reduction: These reactions are often employed to achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
7-(2-Oxopropyl)-6H,7H-(1)benzopyrano(4,3-b)(1)benzopyran-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or alter its oxidation state.
Reduction: Reduction reactions can be used to modify the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 7-(2-Oxopropyl)-6H,7H-(1)benzopyrano(4,3-b)(1)benzopyran-6-one involves its interaction with molecular targets and pathways within biological systems. This may include binding to specific enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Benzopyran Derivatives: Compounds with similar core structures but different functional groups.
Flavonoids: Naturally occurring compounds with a benzopyran core, known for their biological activities.
Uniqueness
7-(2-Oxopropyl)-6H,7H-(1)benzopyrano(4,3-b)(1)benzopyran-6-one is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
63326-88-5 |
|---|---|
分子式 |
C19H14O4 |
分子量 |
306.3 g/mol |
IUPAC名 |
7-(2-oxopropyl)-7H-chromeno[3,2-c]chromen-6-one |
InChI |
InChI=1S/C19H14O4/c1-11(20)10-14-12-6-2-4-8-15(12)22-18-13-7-3-5-9-16(13)23-19(21)17(14)18/h2-9,14H,10H2,1H3 |
InChIキー |
UCBOKJIASIHXHY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1C2=CC=CC=C2OC3=C1C(=O)OC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


stannane](/img/structure/B14509233.png)


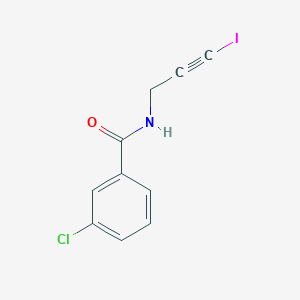
![1-Methyl-2-phenyl-3-[2-(5-phenyl-3H-pyrazol-3-ylidene)hydrazinyl]-1H-indole](/img/structure/B14509255.png)
![4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14509274.png)
![Pyrimido[1,6-a]indole, 1,2,3,4-tetrahydro-2,4,5,7-tetramethyl-](/img/structure/B14509276.png)
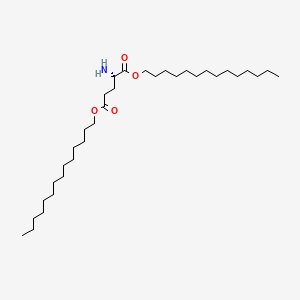
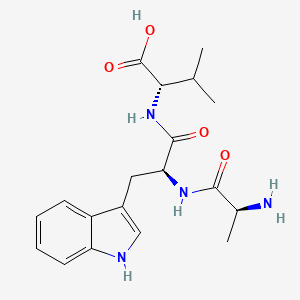
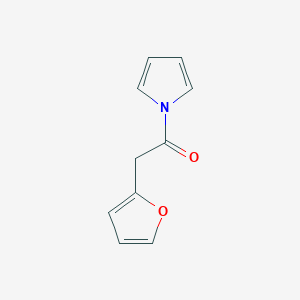

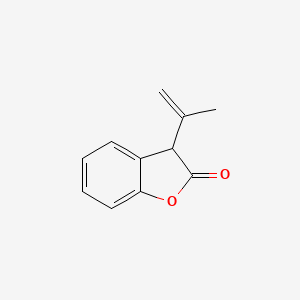
![2-Thiazolamine, N-[(2-nitrophenyl)methylene]-4-phenyl-](/img/structure/B14509307.png)

